Reactive Yellow 160
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Overview
Description
Reactive Yellow 160 is a synthetic dye widely used in the textile industry for dyeing cotton, viscose, and other fibers. It is known for its bright yellow color, good color fastness, and ease of application. This dye is part of the reactive dye family, which forms covalent bonds with the substrate, resulting in high wash and light fastness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Reactive Yellow 160 involves the reaction of a diazonium salt with a coupling component under controlled conditions. The diazonium salt is typically prepared by diazotizing an aromatic amine with sodium nitrite and hydrochloric acid. The coupling component, often a phenol or naphthol derivative, is then added to the diazonium salt solution to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the diazotization and coupling reactions are carefully controlled to ensure high yield and purity. The reaction mixture is then filtered, washed, and dried to obtain the final dye product. The dye is often formulated with various additives to improve its stability and application properties.
Chemical Reactions Analysis
Types of Reactions
Reactive Yellow 160 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to its corresponding amines, which can further react to form various by-products.
Substitution: The dye can undergo nucleophilic substitution reactions, where the reactive groups on the dye molecule are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the dye under alkaline conditions.
Major Products Formed
Oxidation: Oxidized products may include quinones and other aromatic compounds.
Reduction: The primary products are aromatic amines.
Substitution: Substituted products depend on the nucleophile used, resulting in various derivatives of the original dye.
Scientific Research Applications
Reactive Yellow 160 has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the paper and leather industries.
Mechanism of Action
The primary mechanism by which Reactive Yellow 160 exerts its effects is through the formation of covalent bonds with the substrate. The reactive groups on the dye molecule, typically vinyl sulfone or chlorotriazine, react with nucleophilic groups on the substrate, such as hydroxyl or amino groups. This covalent bonding results in high wash and light fastness, making the dye suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
Reactive Yellow 145: Another reactive dye with similar applications but different reactive groups.
Reactive Yellow 84: Known for its bright color and good fastness properties.
Reactive Yellow 37: Used in similar applications but with different chemical properties.
Uniqueness
Reactive Yellow 160 is unique due to its specific reactive groups, which provide excellent bonding with substrates and result in high fastness properties. Its bright yellow color and ease of application make it a preferred choice in the textile industry.
Biological Activity
Reactive Yellow 160 is an anionic azo dye widely utilized in the textile industry. Its chemical structure and properties have raised concerns regarding its biological activity, particularly in terms of toxicity, mutagenicity, and potential applications in biomedical fields. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
This compound, also known as Reactive Yellow 160A, is primarily used in dyeing textiles, paper, and leather. Its structure consists of azo groups (-N=N-), which are characteristic of many synthetic dyes. The dye's solubility and reactivity make it suitable for various applications; however, these same properties contribute to its environmental persistence and toxicity.
Toxicity and Mutagenicity
Research has demonstrated that this compound exhibits significant toxicity to living organisms. A study investigating the mutagenic effects of the dye found that it caused a mutagenicity rate of approximately 70.4% in the TA98 strain of Salmonella typhimurium before treatment. After photocatalytic degradation using TiO2 and H2O2, this rate was reduced to 80.8%, indicating a decrease in mutagenic potential post-treatment .
Table 1: Mutagenicity of this compound Before and After Treatment
Treatment Condition | Mutagenicity (TA98) | Mutagenicity (TA100) |
---|---|---|
Before Treatment | 70.4% | 74.5% |
After Treatment | 80.8% | 81.4% |
Antimicrobial Activity
While synthetic dyes are generally considered non-biocidal, studies have shown that nanoencapsulated forms of this compound can exhibit antimicrobial properties. For instance, formulations using chitosan nanoparticles loaded with the dye demonstrated significant antimicrobial activity against various skin pathogens, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 mg/mL . The encapsulation process not only mitigated the dye's inherent toxicity but also enhanced its biological activity.
Table 2: Antimicrobial Efficacy of Nanoencapsulated this compound
Microorganism | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|
Staphylococcus aureus (MSSA) | 0.5 | 1 |
Staphylococcus epidermidis | 1 | 2 |
Escherichia coli | 2 | 3 |
Environmental Impact and Degradation
The environmental impact of this compound is significant due to its stability and resistance to biodegradation. Studies have evaluated various methods for degrading this dye in wastewater, including photocatalytic treatments that utilize titanium dioxide (TiO2). These methods have shown promising results in reducing both color intensity and toxicity levels in treated effluents .
Table 3: Effectiveness of Photocatalytic Treatment on this compound
Treatment Method | Initial Toxicity (% RBC Lysis) | Post-Treatment Toxicity (% RBC Lysis) |
---|---|---|
Untreated | 13% | - |
Treated with TiO2/H2O2 | - | 7.3% |
Case Studies
- Case Study on Antimicrobial Application : A study conducted on the use of chitosan nanoparticles loaded with this compound demonstrated their effectiveness against Staphylococcus aureus. The treatment not only inhibited bacterial growth but also prevented biofilm formation, which is crucial in clinical settings where biofilms can lead to chronic infections .
- Environmental Remediation Study : Research focusing on the photocatalytic degradation of this compound revealed that treatment significantly reduced both the dye's concentration and its mutagenicity, suggesting a viable method for treating industrial wastewater before release into natural water bodies .
Properties
CAS No. |
129898-77-7 |
---|---|
Molecular Formula |
C10H11BrMgO2 |
Molecular Weight |
0 |
Origin of Product |
United States |
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